

Technical Guide: The History, Chemistry, and Application of Chloramine B

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Compound of Interest

Compound Name: Chloramine B

CAS No.: 127-52-6

Cat. No.: B086421

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Introduction: The Benzenesulfonyl Reagent

Chloramine B (Sodium N-chlorobenzenesulfonamide) represents a pivotal chapter in the development of N-halo reagents.^[1] Often overshadowed by its methylated cousin, Chloramine-T, **Chloramine B** serves as a fundamental model for understanding oxidative sulfonamide chemistry.^[1]

Unlike inorganic chloramines (NH₂Cl), which are volatile and unstable, **Chloramine B** stabilizes "active chlorine" within a solid organic framework.^[1] This guide dissects its historical emergence from early 20th-century industrial chemistry to its modern utility as a versatile oxidant and nitrogen source in organic synthesis.^[1]

Key Chemical Identity

Property	Specification
IUPAC Name	Sodium chloro(phenylsulfonyl)azanide
CAS Number	127-52-6
Formula	C ₆ H ₅ SO ₂ NCINa ^{[1][2][3][4][5][6][7]} · xH ₂ O (Often Trihydrate)
Active Chlorine	~28–29%
Primary Role	Oxidant, Chlorinating Agent, Nitrene Precursor

Historical Genesis: From War to Laboratory

The Chattaway Synthesis (1905)

The definitive chemical origin of **Chloramine B** traces back to Frederick Daniel Chattaway in 1905.^[1] While investigating the nitrogen-halogen bond, Chattaway synthesized the compound by reacting benzenesulfonamide with hypochlorous acid (generated in situ).^[1] His work established the fundamental protocol for converting sulfonamides into stable N-chloro salts, a method that remains relevant today.^[1]

The Dakin Connection (WWI Antiseptics)

The practical utility of N-halo sulfonamides was catalyzed by World War I. Henry Drysdale Dakin, seeking alternatives to the unstable hypochlorite solutions ("Dakin's Solution") used for treating gangrenous wounds, investigated organic chloramines.^[1] While Chloramine-T (derived from the abundant toluene byproduct of the dye industry) became the standard, **Chloramine B** emerged as the benzene-pure analog, offering a slightly different solubility and reactivity profile.

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*Historical Insight: The "B" in **Chloramine B** stands for Benzene, distinguishing it from the "T" (Toluene) of Chloramine-T.^[1] This nomenclature reflects the raw material feedstock availability in the early 1900s.^[1]*

Mechanistic Chemistry: The Active Chlorine System

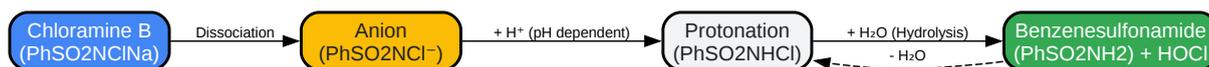
Chloramine B acts as a reservoir for electrophilic chlorine (

) and nucleophilic nitrogen (

).^[1] Its utility relies on a hydrolysis equilibrium that releases Hypochlorous Acid (HOCl) in aqueous media, or the generation of nitrene species in catalyzed organic reactions.^[1]

Hydrolysis and Equilibrium

In aqueous solution, **Chloramine B** behaves as a strong electrolyte.[1] It hydrolyzes slowly to release HOCl, which exerts the oxidative/disinfectant effect.[1]



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Figure 1: The hydrolysis pathway of **Chloramine B** in aqueous media.[1][4] The release of HOCl is pH-dependent, favoring acidic conditions.

Synthesis Protocol: Preparation of Chloramine B

This protocol is adapted from the classic Chattaway method (1905) and modernized for safety.[1] It utilizes the reaction between benzenesulfonamide and sodium hypochlorite.[1][5]

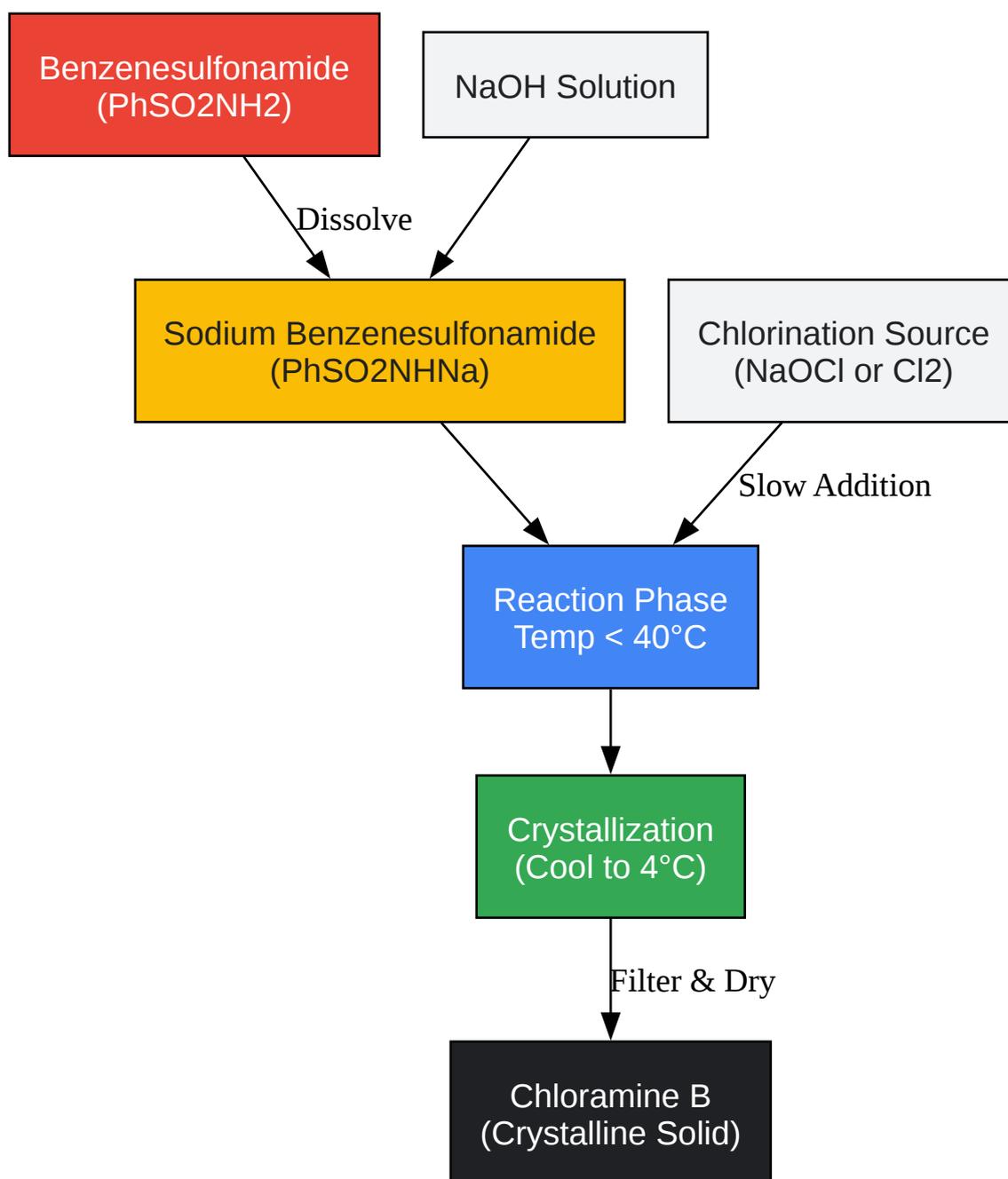
Reagents Required[1][3][4][6][7][8][9][10]

- Benzenesulfonamide (15.7 g, 0.1 mol)
- Sodium Hydroxide (4.0 g, 0.1 mol) dissolved in 40 mL water
- Sodium Hypochlorite solution (Commercial bleach, ~5% active Cl, excess)
- Alternative: Chlorine gas (Cl₂) if equipped for gas handling.[1]

Step-by-Step Methodology

- Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.7 g of benzenesulfonamide in the 40 mL NaOH solution. Slight heating (40°C) may be required to ensure complete dissolution.[1]
- Chlorination:
 - Method A (Bleach):[1] Slowly add sodium hypochlorite solution while stirring vigorously.[1] The solution will initially remain clear.
 - Method B (Gas): Cool the solution to 0°C and bubble Cl₂ gas slowly until the weight increases by ~7.1 g.

- Precipitation: As the reaction proceeds, the sodium salt of N-chlorobenzenesulfonamide (**Chloramine B**)^[1] becomes less soluble in the brine/alkaline mixture.^[1] Cooling the mixture to 0–5°C will induce crystallization.^[1]
- Filtration: Filter the white crystalline solid under vacuum.
- Purification: Recrystallize from a minimum amount of warm water. Dry in a desiccator (avoid heat >60°C as the compound can decompose).^[1]



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Figure 2: Synthesis workflow for **Chloramine B** from benzenesulfonamide.

Applications in Organic Synthesis[1][3][8]

While historically a disinfectant, **Chloramine B** is a potent reagent for "Nitrogen Atom Transfer" and oxidative halogenation.[1]

A. Oxidative Halogenation of Alkynes

Recent studies (Liu et al., 2018) have demonstrated **Chloramine B** as a superior oxidant for converting terminal alkynes into 1-haloalkynes.[1]

- Mechanism: **Chloramine B** oxidizes the halide salt (KI or NaBr) to an electrophilic halogen species (or), while acting as a mild base to deprotonate the alkyne.[1]
- Advantages: Avoids the use of unstable elemental halogens; solid-state stability; high atom economy.[1]

B. Sharpless Aminohydroxylation (Analog)

Similar to Chloramine-T, **Chloramine B** serves as the nitrogen source in Osmium-catalyzed aminohydroxylation of olefins.[1]

- Reaction: Olefin + **Chloramine B** + OsO₄ (cat.)^[1] → Vicinal Amino-Alcohol.^[1]
- Selectivity: The benzenesulfonyl group () is often easier to deprotect (using Red-Al or Na/Naphthalene) compared to the toluenesulfonyl group of Chloramine-T, making "B" preferred for sensitive substrates.^[1]

Comparative Reagent Profile

Feature	Chloramine B	Chloramine T	Sodium Hypochlorite
Stability	High (Solid)	High (Solid)	Low (Solution)
Solubility	Water, Ethanol	Water, Ethanol	Water only
Protecting Group	Benzenesulfonyl (Bs)	Tosyl (Ts)	N/A
Steric Bulk	Moderate	High (Methyl group)	Low
Primary Use	Reagent/Disinfectant	Reagent/Disinfectant	Bleach/Disinfectant

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